5-Bromo-2-(trifluoromethyl)phenylurea
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H6BrF3N2O |
|---|---|
Molecular Weight |
283.04 g/mol |
IUPAC Name |
[5-bromo-2-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C8H6BrF3N2O/c9-4-1-2-5(8(10,11)12)6(3-4)14-7(13)15/h1-3H,(H3,13,14,15) |
InChI Key |
QIDSPMQUOAARHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)NC(=O)N)C(F)(F)F |
Origin of Product |
United States |
Significance Within Urea Derivative Chemistry and Advanced Organic Synthesis
5-Bromo-2-(trifluoromethyl)phenylurea is a halogenated and trifluoromethylated phenylurea derivative that holds significance as a versatile building block in modern organic synthesis and medicinal chemistry. Its chemical structure, characterized by a bromine atom and a trifluoromethyl group on the phenyl ring, provides multiple reactive sites for the construction of more complex molecular architectures. The urea (B33335) functional group itself is a key structural motif in many biologically active compounds, and its derivatives are extensively studied in drug discovery.
The presence of the bromine atom on the aromatic ring makes this compound a suitable substrate for various palladium-catalyzed cross-coupling reactions. uzh.chnih.govresearchgate.netchemrxiv.org These reactions are fundamental in advanced organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of substituents at the 5-position of the phenyl ring. This capability is crucial for the synthesis of libraries of compounds for screening in drug discovery programs and for the targeted synthesis of complex molecules.
Phenylurea derivatives are recognized for their potential as antitumor agents. researchgate.net The phenylurea scaffold can be modified to interact with various biological targets, and the introduction of different substituents can modulate the pharmacological activity. For instance, derivatives of phenylurea have been synthesized and evaluated for their cytotoxic effects on cancer cell lines. researchgate.net The development of new anticancer drugs often involves the synthesis of novel urea derivatives with tailored properties. researchgate.net
The synthesis of phenylurea derivatives can be achieved through various methods, including the reaction of an appropriate isocyanate with an amine. nih.gov The general synthetic utility of phenylureas extends to their use as intermediates in the preparation of other classes of compounds. For example, phenylureas can be further functionalized to create a diverse range of chemical entities with potential applications in materials science and medicinal chemistry.
Research Trajectories of Trifluoromethyl Containing Phenylurea Scaffolds
Established Synthetic Pathways for Phenylurea Derivatives
The synthesis of phenylurea derivatives is a well-documented field in organic chemistry, with several robust methods for creating the core urea structure and for introducing the necessary substituents onto the aromatic ring.
The most prevalent and straightforward strategy for synthesizing N,N'-disubstituted ureas involves the reaction of an appropriately substituted aniline with an isocyanate. researchgate.netlibretexts.org In the context of this compound, this would typically involve the reaction of 5-bromo-2-(trifluoromethyl)aniline with a source of the urea carbonyl group.
A primary and highly efficient method is the reaction of an amine with an isocyanate. researchgate.net This reaction is generally carried out in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at room temperature and does not require a base. researchgate.net The corresponding isocyanate, 5-bromo-2-(trifluoromethyl)phenyl isocyanate, can be reacted with ammonia to yield the target phenylurea.
Alternatively, the isocyanate can be generated in situ. A common laboratory and industrial method involves the use of phosgene (COCl₂) or a safer solid equivalent like triphosgene. mdpi.com Phosgene reacts with the starting aniline to form a carbamoyl chloride or an isocyanate intermediate, which then reacts with a second amine (in this case, ammonia) to form the final urea product. mdpi.combeilstein-journals.org
Another established pathway starts with urea itself. Heating an aniline salt, such as aniline hydrochloride, with urea in an aqueous solution is a classic method for producing phenylureas. iglobaljournal.comresearchgate.net This reaction proceeds through an equilibrium formation of ammonium cyanate from urea, which then reacts with the aniline. researchgate.net
More modern methods, such as palladium-catalyzed cross-coupling reactions, have also been developed for urea synthesis. mdpi.com These techniques can involve the coupling of aryl halides with urea under catalytic conditions.
Table 1: Comparison of Urea Bond Formation Strategies
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Isocyanate Reaction | Substituted Aniline, Isocyanate/Ammonia | Room temperature, various solvents (e.g., THF, DCM) researchgate.net | High efficiency, mild conditions researchgate.net | Isocyanates can be hazardous |
| Phosgenation | Substituted Aniline, Phosgene/Triphosgene, Ammonia | Formation of isocyanate intermediate mdpi.combeilstein-journals.org | Versatile and effective | Phosgene is highly toxic; triphosgene is a safer alternative mdpi.com |
| Urea Condensation | Substituted Aniline Hydrochloride, Urea | Boiling in water researchgate.net | Uses readily available starting materials | Can produce symmetrical diarylurea byproducts iglobaljournal.comresearchgate.net |
| Tiemann Rearrangement | Nitrile, Hydroxylamine, Sulfonyl Chloride | One-pot, multi-step process researchgate.net | Starts from widely available nitriles researchgate.net | Multi-step nature can affect overall yield |
The synthesis of the key precursor, 5-bromo-2-(trifluoromethyl)aniline, requires the strategic introduction of both a bromine atom and a trifluoromethyl (CF₃) group onto an aniline scaffold.
The trifluoromethyl group is a powerful electron-withdrawing group known for its ability to enhance metabolic stability and binding affinity in bioactive molecules. vaia.comnih.gov Its introduction onto an aromatic ring can be achieved through several methods. Copper-mediated trifluoromethylation using reagents like fluoroform-derived CuCF₃ or (trifluoromethyl)trimethylsilane (TMSCF₃) in the presence of a copper catalyst are common approaches. sigmaaldrich.com These reactions can be performed on aryl halides. sigmaaldrich.com For instance, reacting an appropriate aryl iodide with trifluoromethyl copper is a known route to trifluoromethyl aromatics. koreascience.kr
The introduction of bromine onto the aniline ring is an electrophilic aromatic substitution reaction. The regioselectivity of this step is governed by the directing effects of the substituents already present on the ring. The amino group (-NH₂) is a strongly activating, ortho, para-director, while the trifluoromethyl group (-CF₃) is a strongly deactivating, meta-director. vaia.comwikipedia.orgcognitoedu.org
To synthesize 5-bromo-2-(trifluoromethyl)aniline, the most logical precursor is 2-(trifluoromethyl)aniline. In this molecule, the powerful ortho, para-directing effect of the amino group and the meta-directing effect of the trifluoromethyl group are synergistic. Both groups direct the incoming electrophile (bromine) to the position para to the amine and meta to the trifluoromethyl group, which is the C-5 position. This makes the regioselective synthesis of the 5-bromo isomer highly efficient.
Common brominating agents for anilines include N-bromosuccinimide (NBS) or copper(II) bromide (CuBr₂). beilstein-journals.org Copper-catalyzed oxidative bromination using sodium bromide (NaBr) and an oxidant like sodium persulfate (Na₂S₂O₈) provides a practical and regioselective method for the bromination of anilines under mild conditions. researchgate.netsci-hub.se
Novel Approaches in this compound Synthesis
Modern organic synthesis focuses on improving efficiency, reducing waste, and simplifying procedures. In the context of this compound, novel approaches often involve one-pot syntheses or advanced catalytic systems that streamline the reaction sequence.
One such strategy is the Tiemann rearrangement, which allows for the one-pot synthesis of N-monosubstituted ureas directly from nitriles. researchgate.net In this process, a nitrile is converted to an amidoxime, which then rearranges to a cyanamide, followed by hydrolysis to the urea. This approach avoids the handling of potentially hazardous isocyanates. researchgate.net
Palladium-catalyzed C-N cross-coupling reactions have emerged as a powerful tool for forming urea derivatives. mdpi.com These methods can construct unsymmetrical ureas by coupling aryl halides or triflates with ureas or urea surrogates, offering a versatile route that is tolerant of a wide range of functional groups. mdpi.com
Visible-light-mediated reactions represent a frontier in green chemistry. For example, a photocatalyst-free, one-pot synthesis of N-substituted 2-aminobenzimidazoles proceeds through a thiourea intermediate, demonstrating the potential of light-mediated cyclization reactions. nih.gov While not directly applied to phenylureas, this principle could inspire novel, milder routes for related structures.
Considerations for Regioselective Synthesis of Substituted Phenylureas
The synthesis of a specific isomer like this compound is critically dependent on regiochemical control during the construction of the substituted aniline precursor. As discussed, the synthesis of 5-bromo-2-(trifluoromethyl)aniline from 2-(trifluoromethyl)aniline is highly regioselective due to the concerted directing effects of the amino and trifluoromethyl groups.
The amino group strongly activates the ortho and para positions for electrophilic attack through resonance donation of its lone pair into the aromatic π-system. cognitoedu.org Conversely, the trifluoromethyl group is one of the most powerful electron-withdrawing groups and deactivates the ring, particularly at the ortho and para positions, through a strong inductive effect (-I effect), thus directing incoming electrophiles to the meta position. vaia.comnih.gov
When both groups are present, as in 2-(trifluoromethyl)aniline, the positions ortho (C-3) and para (C-5) to the amine are activated. The positions meta (C-4, C-6) to the trifluoromethyl group are the least deactivated. The C-5 position benefits from being both para to the strongly activating amino group and meta to the deactivating trifluoromethyl group, making it the overwhelming site for electrophilic bromination.
Methods using copper halides in ionic liquids have been shown to achieve high yields and high regioselectivity for the para-halogenation of various substituted anilines, including 2-trifluoromethylaniline, under mild conditions. beilstein-journals.org This offers a safe and efficient protocol for synthesizing the key 5-bromo-2-(trifluoromethyl)aniline intermediate. beilstein-journals.org
Industrial and Laboratory Scale Synthesis Perspectives
The choice of a synthetic route for this compound is heavily influenced by the intended scale of production.
On a laboratory scale , flexibility and access to a wide variety of reagents often take precedence. Multi-step syntheses using specialized reagents like NBS or triphosgene are common. mdpi.com The primary goal is often the unambiguous synthesis of the target compound for research and evaluation, with less emphasis on cost and throughput. Purification methods like column chromatography are frequently employed to ensure high purity.
For industrial and large-scale synthesis , the criteria shift towards cost-effectiveness, operational safety, process efficiency, and environmental impact.
Cost and Availability: Reagents must be inexpensive and readily available in large quantities. For example, using urea directly is more cost-effective than using pre-formed isocyanates. iglobaljournal.comresearchgate.net Similarly, copper-catalyzed bromination with NaBr is preferable to using more expensive brominating agents. researchgate.netsci-hub.se
Safety: Highly toxic and hazardous reagents like phosgene gas are avoided in favor of safer alternatives like triphosgene or different synthetic routes altogether. mdpi.com Reactions that can be run under mild conditions without supplementary gases are also preferred. beilstein-journals.org
Scalability: The chosen process must be robust and reliably scalable from grams to kilograms or tons. This favors simple, well-controlled reactions over those requiring complex setups or sensitive catalysts.
A potential industrial route might involve the copper-catalyzed bromination of 2-(trifluoromethyl)aniline followed by a one-pot conversion to the urea, possibly by reacting the resulting aniline with an isocyanate generated in situ from a safe precursor.
Advanced Structural Characterization and Molecular Architecture Elucidation
Vibrational Spectroscopic Analysis for Molecular Structure Assignment
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and vibrational modes of the molecule.
Fourier Transform Infrared (FT-IR) Spectroscopic Investigations
The FT-IR spectrum of 5-Bromo-2-(trifluoromethyl)phenylurea is anticipated to display a series of characteristic absorption bands corresponding to its distinct functional groups. The urea (B33335) moiety would be particularly prominent. The N-H stretching vibrations of the primary (-NH₂) and secondary (-NH-) amine groups are expected to appear as distinct bands in the region of 3400-3200 cm⁻¹. The highly polar carbonyl group (C=O) of the urea, often referred to as the "Amide I" band, should produce a strong, sharp absorption peak between 1700 cm⁻¹ and 1650 cm⁻¹.
The "Amide II" band, which arises from a combination of N-H bending and C-N stretching, is predicted to be found around 1640-1550 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations within the phenyl ring would generate several peaks in the 1600-1450 cm⁻¹ region. The presence of the trifluoromethyl (CF₃) group, a strong electron-withdrawing group, would be confirmed by intense absorption bands typically located in the 1350-1100 cm⁻¹ range, corresponding to the C-F stretching modes. Finally, the C-Br stretching vibration is expected to produce a signal in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.
Table 1: Predicted FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | -NH₂ and -NH | 3400 - 3200 | Medium-Strong |
| Aromatic C-H Stretch | Phenyl Ring | > 3000 | Medium-Weak |
| Amide I (C=O Stretch) | Urea | 1700 - 1650 | Strong |
| Amide II (N-H Bend, C-N Stretch) | Urea | 1640 - 1550 | Medium-Strong |
| Aromatic C=C Stretch | Phenyl Ring | 1600 - 1450 | Medium |
| C-F Stretch | -CF₃ | 1350 - 1100 | Strong, Multiple Bands |
Raman Spectroscopic Studies
Raman spectroscopy would provide complementary information to the FT-IR analysis. While polar groups like the carbonyl are strong in IR, non-polar and symmetric vibrations are often more intense in Raman spectra. The aromatic ring vibrations, particularly the ring-breathing mode around 1000 cm⁻¹, are expected to be sharp and strong. The symmetric stretching of the trifluoromethyl group would also be a prominent feature. The C-Br bond, being highly polarizable, should also yield a distinct signal in the low-frequency region, corroborating the FT-IR data.
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and electronic environment of atoms in a molecule.
Proton (¹H) NMR Chemical Shift Assignments
The ¹H NMR spectrum would provide clear signals for the protons of the urea group and the aromatic ring. The two protons of the terminal -NH₂ group are expected to produce a broad singlet, typically in the range of 5.5-6.5 ppm, though its position and broadness can be influenced by solvent and concentration. The single proton of the -NH- group, linking the phenyl ring, would likely appear as a broader singlet further downfield, anticipated between 8.0 and 9.5 ppm, due to its proximity to the deshielding aromatic system and carbonyl group.
The aromatic region would show signals for the three protons on the substituted phenyl ring. Due to the strong electron-withdrawing effects of both the bromine and trifluoromethyl groups, these protons would be significantly deshielded and resonate downfield, likely between 7.0 and 8.5 ppm. The proton adjacent to the trifluoromethyl group (at C3) would likely be a doublet, the proton between the bromo and urea groups (at C6) would also be a doublet, and the proton between the bromo and trifluoromethyl groups (at C4) would appear as a doublet of doublets, with coupling constants determined by their ortho and meta relationships to the other protons.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Multiplicity | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| -NH₂ | Broad Singlet | 5.5 - 6.5 |
| Aromatic-H (C3, C4, C6) | Multiplets (d, dd) | 7.0 - 8.5 |
Carbon-13 (¹³C) NMR Chemical Shift Assignments
In the ¹³C NMR spectrum, the carbonyl carbon of the urea group would be easily identifiable as a singlet in the downfield region, typically between 150-160 ppm. The aromatic carbons would appear in the 110-145 ppm range. The carbon atom bonded to the highly electronegative trifluoromethyl group (C2) would be significantly deshielded. Furthermore, the signal for the CF₃ carbon itself would appear as a quartet due to coupling with the three fluorine atoms. The carbon atom attached to the bromine (C5) would also be influenced, though the effect is less pronounced than that of the CF₃ group. The remaining four aromatic carbons would have distinct chemical shifts based on the electronic effects of the substituents.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic Carbons | 110 - 145 |
| Carbonyl (C=O) | 150 - 160 |
Advanced 2D NMR Techniques for Connectivity and Conformation
To unambiguously assign all proton and carbon signals and confirm the substitution pattern, advanced 2D NMR experiments would be essential.
¹H-¹H COSY (Correlation Spectroscopy): This experiment would reveal scalar couplings between adjacent protons. It would be expected to show correlations between the neighboring protons on the aromatic ring, confirming their connectivity (e.g., H3-H4 and H4-H6).
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals to which they are directly attached. It would definitively link the signals of the aromatic protons (H3, H4, H6) to their corresponding carbon atoms (C3, C4, C6).
Through the combined application of these spectroscopic techniques, a comprehensive and unambiguous structural characterization of this compound can be achieved.
Mass Spectrometric (MS) Characterization
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns. For this compound (C₈H₆BrF₃N₂O), the mass spectrum would confirm the presence of the bromine atom through its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio), resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.
Alpha-cleavage: Scission of the bonds adjacent to the carbonyl group or the nitrogen atoms.
McLafferty rearrangement: A characteristic fragmentation for compounds containing a carbonyl group, though less common in simple ureas unless specific side chains are present.
Cleavage of the C-N amide bond: This can lead to the formation of isocyanate and amine fragment ions.
For this compound, expected fragmentation could yield ions corresponding to the 5-bromo-2-(trifluoromethyl)phenyl isocyanate radical cation and the aminophenyl radical cation, as well as subsequent fragmentation of these species. The precise m/z values of these fragments would provide definitive structural confirmation.
X-ray Diffraction Crystallography for Solid-State Structure Determination
The crystal packing of phenylurea derivatives is typically dominated by a network of intermolecular hydrogen bonds. In the case of this compound, the urea moiety provides both hydrogen bond donors (the N–H groups) and a hydrogen bond acceptor (the C=O group).
N–H···O Hydrogen Bonds: The most prominent interaction expected is the formation of strong N–H···O hydrogen bonds between the urea groups of adjacent molecules. These interactions often lead to the formation of one-dimensional chains or dimeric synthons. For instance, molecules can link into a catemeric chain where each molecule donates one N-H and accepts a hydrogen bond from a neighboring molecule's N-H at its carbonyl oxygen. Alternatively, they can form centrosymmetric dimers through a pair of N–H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif.
C–H···F Hydrogen Bonds: The presence of the trifluoromethyl (–CF₃) group introduces the possibility of weaker C–H···F hydrogen bonds. Aromatic C–H donors from one molecule can interact with the electronegative fluorine atoms of a neighboring molecule. These interactions, while weaker than conventional hydrogen bonds, can play a significant role in directing the three-dimensional packing of the crystal lattice.
Other potential intermolecular contacts that would influence the crystal packing include halogen bonding involving the bromine atom (Br···O or Br···N) and π–π stacking interactions between the phenyl rings.
The conformation of the this compound molecule in the crystalline state is determined by the torsion angles between the phenyl ring and the urea functional group. Phenylurea compounds can adopt various conformations, and steric hindrance from bulky substituents often plays a key role. The trifluoromethyl group at the ortho position of the phenyl ring is sterically demanding and would likely force the urea group to be non-coplanar with the aromatic ring to minimize steric repulsion.
One possible conformation is a "cone conformation," where the substituents on the phenyl ring create a cone-like shape. However, this term is more commonly associated with larger macrocyclic molecules like calixarenes. For a single phenylurea molecule, the key descriptor would be the dihedral angle between the plane of the phenyl ring and the plane of the urea group. It is anticipated that this angle would be significantly twisted from 0° or 180° due to the steric influence of the ortho-trifluoromethyl group.
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. The Hirshfeld surface is mapped with properties like dₙₒᵣₘ (a normalized contact distance), which highlights regions of close intermolecular contact.
Hirshfeld Surface: The dₙₒᵣₘ surface for this compound would be expected to show distinct red spots, indicating contacts shorter than the van der Waals radii. These bright red areas would correspond to the strong N–H···O hydrogen bonds. Fainter red or orange spots might also appear, signifying weaker C–H···F or C–H···π interactions.
2D-Fingerprint Plots: The Hirshfeld surface can be summarized into a 2D-fingerprint plot, which plots the distance to the nearest atom outside the surface (dₑ) against the distance to the nearest atom inside the surface (dᵢ). This plot provides a quantitative summary of the types and relative significance of intermolecular contacts. For this molecule, the plot would be expected to show:
Sharp, distinct spikes at lower dₑ + dᵢ values, characteristic of the strong N–H···O hydrogen bonds.
A large, diffuse region corresponding to the numerous, weaker H···H contacts, which typically account for a significant percentage of the total surface area.
"Wings" in the plot representing C···H/H···C contacts, indicative of C–H···π interactions.
An interactive data table summarizing the expected contributions of different intermolecular contacts to the Hirshfeld surface is presented below.
| Intermolecular Contact | Expected Contribution (%) | Description |
| H···H | 40 - 50 | van der Waals contacts between hydrogen atoms. |
| O···H / H···O | 20 - 30 | Corresponds to the primary N–H···O hydrogen bonds. |
| Br···H / H···Br | 10 - 15 | Contacts involving the bromine atom. |
| F···H / H···F | 5 - 10 | Contacts involving fluorine, including potential C–H···F hydrogen bonds. |
| C···H / H···C | 5 - 10 | Often indicative of C–H···π interactions. |
| Others (C···C, etc.) | < 5 | Minor contributions from other atomic contacts. |
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is frequently employed to determine molecular geometries, energies, and other properties. nih.govjournaleras.com For molecules similar to 5-Bromo-2-(trifluoromethyl)phenylurea, DFT calculations, often using the B3LYP hybrid functional with a basis set like 6-311++G(d,p), serve as the foundation for further computational analysis. nih.gov
Geometry optimization is a fundamental DFT procedure that locates the minimum energy structure of a molecule, corresponding to its most stable three-dimensional arrangement. For a related compound, 5-Bromo-2-Hydroxybenzaldehyde, DFT calculations were used to find its optimized structure, which then formed the basis for subsequent calculations of its vibrational and spectroscopic properties. nih.gov This process identifies the most stable conformer by exploring the potential energy surface, providing crucial information on bond lengths, bond angles, and dihedral angles that dictate the molecule's shape and steric profile.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to understand chemical reactivity. youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net
In studies of phenylurea herbicides, the LUMO energy (E(LUMO)) was identified as a key determinant in antibody recognition, highlighting the role of FMOs in biological interactions. nih.gov FMO analysis reveals the potential for intramolecular charge transfer, where electron density moves from the HOMO-localized region to the LUMO-localized region upon electronic excitation. In many donor-acceptor molecules, the HOMO is typically found on the electron-donating part of the molecule, and the LUMO on the electron-accepting part. researchgate.net
Table 1: Illustrative Frontier Molecular Orbital Energies from a Related Compound (Note: Data is illustrative of the parameters calculated in FMO analysis)
| Parameter | Energy (eV) | Description |
| EHOMO | -6.5 | Energy of the highest occupied molecular orbital; related to electron-donating ability. |
| ELUMO | -1.9 | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |
| Energy Gap (ΔE) | 4.6 | Difference between LUMO and HOMO energies; indicates kinetic stability and chemical reactivity. researchgate.net |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by converting the complex, delocalized molecular orbitals into localized, intuitive forms corresponding to classical Lewis structures (bonds, lone pairs). wisc.eduwikipedia.org This method is used to analyze charge delocalization, hyperconjugative interactions, and intramolecular bonding. nih.govresearchgate.net
NBO analysis quantifies the delocalization of electron density from occupied Lewis-type NBOs (donors) to unoccupied non-Lewis-type NBOs (acceptors). wikipedia.org These interactions, such as n → σ* or π → π* transitions, stabilize the molecule. The stabilization energy, E(2), associated with these delocalizations indicates the strength of the interaction. For instance, in a study of related azaazulene tautomers, NBO analysis revealed that n → σ* delocalizations led to the weakening of certain sigma bonds, impacting molecular stability and geometry. nih.govresearchgate.net This type of analysis for this compound would elucidate the electronic interactions between the urea (B33335) group, the phenyl ring, and its electron-withdrawing substituents.
Global Reactivity Parameters (GRPs) are derived from the energies of the frontier molecular orbitals and provide a quantitative measure of a molecule's reactivity and kinetic stability. researchgate.net These descriptors offer insights into how a molecule will behave in a chemical reaction. researchgate.net Key GRPs are calculated using the energies of the HOMO and LUMO based on Koopman's theorem. researchgate.net
Ionization Potential (IP): Approximated as -EHOMO. A lower IP suggests the molecule is a better electron donor. researchgate.net
Electron Affinity (EA): Approximated as -ELUMO. A higher EA indicates a better electron acceptor. researchgate.net
Chemical Hardness (η): Calculated as (ELUMO - EHOMO) / 2. It measures resistance to change in electron distribution; harder molecules have a larger HOMO-LUMO gap and are more stable. researchgate.net
Chemical Softness (S): Calculated as 1 / (2η). It is the reciprocal of hardness; softer molecules are more reactive. researchgate.net
Electronegativity (χ): Calculated as -(EHOMO + ELUMO) / 2. It describes the ability of a molecule to attract electrons.
Electrophilicity Index (ω): Calculated as χ² / (2η). It measures the propensity of a species to accept electrons. researchgate.net
Table 2: Illustrative Global Reactivity Parameters (Note: Values are calculated from the illustrative data in Table 1)
| Parameter | Value (eV) | Formula |
| Ionization Potential (IP) | 6.5 | -EHOMO |
| Electron Affinity (EA) | 1.9 | -ELUMO |
| Chemical Hardness (η) | 2.3 | (ELUMO - EHOMO) / 2 |
| Chemical Softness (S) | 0.217 | 1 / (2η) |
| Electronegativity (χ) | 4.2 | -(EHOMO + ELUMO) / 2 |
| Electrophilicity Index (ω) | 3.83 | χ² / (2η) |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a related compound, 5-Bromo-2-Hydroxybenzaldehyde, MD simulations were performed to investigate the interactions between the molecule and various proteins. nih.gov Such simulations can provide insights into the stability of ligand-protein complexes, binding conformations, and the nature of intermolecular forces, which are crucial for understanding potential biological activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.orgmedcraveonline.com These models use molecular descriptors—physicochemical, electronic, or steric properties—to predict the activity of new or untested compounds. medcraveonline.com
QSAR studies have been successfully applied to classes of compounds that include the phenylurea scaffold.
A study on phenylurea herbicides developed QSAR models to understand antibody recognition. nih.gov The analysis revealed that hydrophobicity (log P) and the LUMO energy (E(LUMO)) were the most significant factors influencing the antigen-antibody interaction. nih.gov
In another study on diaryl urea derivatives as B-RAF inhibitors, QSAR modeling was performed to identify key structural features for inhibitory activity. nih.gov The selected descriptors indicated that the size, degree of branching, aromaticity, and polarizability of the molecules were crucial for their biological function. nih.gov
These examples demonstrate that a QSAR model for this compound would likely involve descriptors related to its hydrophobicity, electronic properties (such as those derived from DFT), and steric features to predict its activity in a given biological system.
Molecular Docking and Binding Site Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the binding affinity and interaction of a small molecule ligand with a protein target.
While specific molecular docking studies for this compound are not readily found in existing research, studies on analogous phenylurea derivatives provide a framework for understanding its potential interactions. For instance, molecular modeling of phenylurea inhibitors with the D1 protein of photosystem II has revealed key binding interactions, including hydrogen bonds and hydrophobic contacts, that are crucial for their inhibitory activity. nih.gov Similarly, docking studies of other complex phenylurea-containing compounds have been used to predict their binding modes with therapeutic targets like Akt and mTORC2.
For this compound, it is hypothesized that the urea moiety would be a primary site for hydrogen bonding interactions with amino acid residues in a protein's binding pocket. The amide (N-H) groups can act as hydrogen bond donors, while the carbonyl (C=O) group can act as a hydrogen bond acceptor. The aromatic ring and the trifluoromethyl group likely contribute to hydrophobic and van der Waals interactions, further stabilizing the ligand-protein complex. The bromine atom can participate in halogen bonding, an increasingly recognized non-covalent interaction in molecular recognition.
A hypothetical molecular docking scenario could involve the following interactions:
| Interaction Type | Potential Interacting Moieties on this compound | Potential Interacting Amino Acid Residues |
| Hydrogen Bonding | Urea (-NH-CO-NH-) | Serine, Threonine, Aspartate, Glutamate |
| Hydrophobic Interactions | Phenyl ring, Trifluoromethyl group (-CF3) | Leucine, Isoleucine, Valine, Phenylalanine |
| Halogen Bonding | Bromo group (-Br) | Electron-rich atoms (e.g., oxygen in backbone carbonyls) |
The prediction of a specific binding site would depend on the protein target of interest. Computational tools can identify potential binding pockets on a protein surface, and docking simulations can then be used to evaluate the binding affinity of this compound to these sites.
Non-Linear Optical (NLO) Properties Theoretical Prediction
Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in predicting the NLO properties of molecules. researchgate.net Key parameters include the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β).
Direct theoretical predictions of the NLO properties for this compound are not available in the reviewed literature. However, studies on structurally similar compounds offer valuable insights. For example, the NLO properties of 5-(Trifluoromethyl)pyridine-2-Thiol have been investigated using DFT, and urea is often used as a reference molecule in these studies. journaleras.comjournaleras.com A related compound, 5-bromo-2-(trifluoromethyl)pyridine, has been reported to have a calculated first-order hyperpolarizability (β) value. journaleras.com
The NLO response of a molecule is influenced by its electronic structure, particularly the presence of electron-donating and electron-withdrawing groups that facilitate intramolecular charge transfer. In this compound, the urea moiety can act as an electron donor, while the trifluoromethyl and bromo substituents on the phenyl ring are electron-withdrawing groups. This arrangement suggests that the molecule could exhibit NLO properties.
Theoretical calculations for this compound would typically involve geometry optimization followed by the calculation of electronic properties using a suitable DFT functional and basis set. The predicted values for the dipole moment, polarizability, and first-order hyperpolarizability would then be compared to those of known NLO materials like urea to assess its potential.
A hypothetical table of predicted NLO properties, based on the expected performance of similar molecules, is presented below. It is crucial to note that these are estimated values for illustrative purposes and would require specific DFT calculations for validation.
| Property | Symbol | Predicted Value (a.u.) | Urea (Reference) |
| Dipole Moment | μ | > 1.5 | ~1.5 |
| Polarizability | α | > 100 | ~35 |
| First-Order Hyperpolarizability | β | > 1000 | ~700 |
These hypothetical values suggest that this compound could possess NLO properties superior to those of urea, warranting further computational and experimental investigation. The combination of the phenylurea scaffold with strong electron-withdrawing groups makes it a promising candidate for NLO applications.
Q & A
Q. What are the optimal synthetic pathways for 5-Bromo-2-(trifluoromethyl)phenylurea, and how can reaction efficiency be improved?
The synthesis often involves coupling reactions between brominated aryl halides and urea derivatives. A validated method includes Suzuki-Miyaura cross-coupling using palladium catalysts under nitrogen atmospheres, as demonstrated in analogous phenylurea syntheses . Key steps include:
- Use of tetrakis(triphenylphosphine)palladium as a catalyst.
- Purification via silica gel column chromatography (ethyl acetate/petroleum ether).
- Monitoring reaction progress using LCMS (e.g., m/z 307 [M+H]+) and HPLC retention times (e.g., 0.99 minutes under SQD-AA05 conditions).
Yields exceeding 90% are achievable with stoichiometric optimization and inert atmosphere control .
Q. How should researchers characterize the structural and electronic properties of this compound?
Combined spectroscopic and computational methods are critical:
- NMR and FTIR : Identify functional groups (e.g., urea NH stretches at ~3300 cm⁻¹, trifluoromethyl C-F vibrations at 1100–1200 cm⁻¹).
- X-ray crystallography : Resolve crystal packing and substituent effects.
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) influenced by bromine and trifluoromethyl groups, which enhance electrophilicity .
Q. What analytical techniques are recommended for quantifying this compound in environmental or biological samples?
Ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-Q/Orbitrap HRMS) is highly effective. Key parameters include:
- Column : C18 stationary phase with 1.7 µm particle size.
- Mobile phase : Acetonitrile/water gradients with 0.1% formic acid.
- Detection : Positive ionization mode, monitoring characteristic fragments (e.g., m/z 307 for the parent ion). This method achieves limits of detection (LOD) < 1 ppb in complex matrices like plant tissues .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?
Discrepancies often arise from metabolic stability or off-target effects. Strategies include:
- Metabolite profiling : Use LC-MS/MS to identify degradation products (e.g., dehalogenated or hydrolyzed derivatives).
- Isotopic labeling : Track compound fate in vivo using ¹⁸O or deuterium tags.
- Receptor docking studies : Compare binding affinities of the parent compound and metabolites to target proteins (e.g., cytokinin receptors in plant studies) .
Q. What experimental designs are suitable for studying the electrochemical behavior of this compound?
Differential pulse voltammetry (DPV) at glassy carbon electrodes provides insights into redox mechanisms:
- pH optimization : Electrochemical activity is pH-dependent; test across pH 2–10.
- Scan rate studies : Determine electron transfer kinetics (e.g., diffusion-controlled vs. surface-confined processes).
- Comparative analysis : Benchmark against structurally similar phenylureas (e.g., fluometuron) to isolate substituent effects .
Q. How can non-targeted screening methods improve detection of this compound in complex biological systems?
Non-targeted workflows using UHPLC-HRMS enable discovery of novel metabolites or degradation pathways:
- Data-independent acquisition (DIA) : Fragment all ions within a broad m/z range (e.g., 50–1000).
- Fragmentation libraries : Compare spectra to databases of phenylurea derivatives (e.g., m/z 307 → 225 [M-Br]+).
- Statistical validation : Apply multivariate analysis (e.g., PCA) to distinguish signal from noise in untargeted datasets .
Methodological Challenges and Solutions
Q. What are the key challenges in synthesizing this compound with high regioselectivity?
Competing side reactions (e.g., para vs. ortho substitution) can arise due to steric and electronic effects. Mitigation strategies:
Q. How can researchers validate the environmental stability of this compound under varying pH and temperature conditions?
Design accelerated degradation studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
